Cephalosporolide G
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16O5 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(4S,5R,10R)-4,5-dihydroxy-10-methyloxecane-2,7-dione |
InChI |
InChI=1S/C10H16O5/c1-6-2-3-7(11)4-8(12)9(13)5-10(14)15-6/h6,8-9,12-13H,2-5H2,1H3/t6-,8-,9+/m1/s1 |
InChI Key |
JTOYXZZLKBAIEJ-VDAHYXPESA-N |
Isomeric SMILES |
C[C@@H]1CCC(=O)C[C@H]([C@H](CC(=O)O1)O)O |
Canonical SMILES |
CC1CCC(=O)CC(C(CC(=O)O1)O)O |
Synonyms |
cephalosporolide G |
Origin of Product |
United States |
Methodologies for the Isolation and Scientific Source Identification of Cephalosporolide G
Advanced Cultivation and Fermentation Techniques for Producer Organisms
Cephalosporolide G was initially isolated from the fungus Cephalosporium aphidicola researchgate.net. Fungi are commonly cultured using various media and fermentation techniques to optimize the production of secondary metabolites. While specific advanced techniques for Cephalosporium aphidicola in relation to this compound production are not detailed in the search results, general approaches for fungal fermentation include submerged fermentation in liquid media, often utilizing nutrients such as potato dextrose broth (PDB) mabjournal.comresearchgate.net. Factors like temperature, incubation time, and media composition can be modulated to influence the metabolic output of the organism mabjournal.comresearchgate.net. Research into diversifying secondary metabolite production in fungi sometimes involves the use of epigenetic modifiers and minerals in microscale fermentation approaches mabjournal.comresearchgate.net.
Chromatographic Separation Methods for Isolation (e.g., HPLC, Preparative Chromatography)
Chromatographic methods are crucial for separating and purifying natural products from complex mixtures obtained after fermentation and extraction. This compound has been isolated alongside other compounds from fungal extracts researchgate.netnih.gov. Techniques such as column chromatography and preparative thin-layer chromatography (TLC) using silica (B1680970) gel are standard procedures in the isolation process nih.gov. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and purification of natural products, including other cephalosporins mabjournal.comresearchgate.netnih.gov. While the specific HPLC parameters for isolating this compound are not explicitly detailed in the provided search results, HPLC equipped with detectors like a diode array detector (DAD) is commonly employed for analyzing fungal extracts and monitoring separation mabjournal.com. Gel filtration chromatography is another method used in the separation of compounds, including other cephalosporins, based on size nih.govyoutube.com.
Spectroscopic Purity Assessment and Sample Integrity Verification
After chromatographic separation, spectroscopic methods are essential for confirming the purity and elucidating the structure of isolated compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, as well as 2D NMR techniques like COSY, HMQC, and HMBC, plays a vital role in determining the structural features and connectivity of atoms within the molecule nih.govresearchgate.netbeilstein-journals.org. Mass spectrometry (MS), particularly high-resolution electrospray ionization mass spectroscopy (HRESIMS), is used to determine the molecular formula and mass of the isolated compound nih.gov. Comparison of spectroscopic data with previously reported values is critical for confirming the identity of known compounds like this compound nih.govoup.com. X-ray diffraction analysis can also be used to confirm the structure and relative stereochemistry of related lactones researchgate.netresearchgate.net.
Table 1: Spectroscopic Techniques Used in Natural Product Analysis
| Spectroscopic Method | Application in Isolation and Identification |
| 1H NMR | Determination of proton environments and coupling patterns |
| 13C NMR | Determination of carbon skeleton and functional groups |
| 2D NMR (COSY, HMQC, HMBC) | Elucidation of correlations between protons and carbons, aiding structural assignment |
| Mass Spectrometry (e.g., HRESIMS) | Determination of molecular weight and formula |
| X-ray Diffraction | Confirmation of molecular structure and stereochemistry (for crystalline compounds) |
Source Organism Characterization and Chemotaxonomic Linkages
This compound was first reported to be isolated from the fungus Cephalosporium aphidicola researchgate.net. Later studies have also reported the isolation of cephalosporolides, including this compound, from other fungal sources such as Penicillium species researchgate.netwikipedia.org. The characterization of the source organism typically involves morphological examination and genetic analysis to ensure accurate identification. Chemotaxonomy, the classification of organisms based on their chemical constituents, can provide linkages between the isolated compound and the producing species or genus researchgate.netunam.mx. The presence of specific secondary metabolites like cephalosporolides can be a characteristic feature of certain fungal taxa. Research into fungal secondary metabolism and the factors influencing their production contributes to the understanding of these chemotaxonomic relationships mabjournal.comresearchgate.net.
Table 2: Reported Fungal Sources of Cephalosporolides
| Fungal Genus | Cephalosporolides Isolated |
| Cephalosporium | Cephalosporolides B-F, G researchgate.net |
| Penicillium | Cephalosporolides H, I, and potentially others including G researchgate.netwikipedia.org |
| Armillaria | Cephalosporolide J, E (among other compounds) nih.gov |
Comprehensive Structural Elucidation and Stereochemical Assignment of Cephalosporolide G
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, and its application has been pivotal in unraveling the complexities of Cephalosporolide G.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While specific 2D NMR spectra for this compound are not widely available in public databases, the structural elucidation of closely related compounds, such as Cephalosporolide H, provides a clear blueprint of the analytical process. beilstein-journals.org
COSY (Correlation Spectroscopy): This technique is instrumental in identifying proton-proton (¹H-¹H) coupling networks within the molecule. For the cephalosporolide core, COSY spectra would reveal the connectivity of protons within the fused ring systems and the side chain, allowing for the tracing of adjacent proton relationships.
HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons directly to their attached carbons (¹H-¹³C). This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different spin systems identified by COSY and for establishing the connectivity of quaternary carbons, which lack directly attached protons. For this compound, HMBC correlations would be key in piecing together the entire carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the relative stereochemistry of a molecule. It identifies protons that are close in space, irrespective of their bonding connectivity. By observing cross-peaks between specific protons in the NOESY spectrum, the spatial arrangement of substituents on the stereogenic centers can be deduced, providing critical insights into the molecule's three-dimensional shape.
The following table illustrates the type of data that would be obtained from 2D NMR experiments for a compound like this compound, using hypothetical data for demonstration.
| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | Key HMBC Correlations | Key NOESY Correlations |
| H-3 | H-4 | C-3 | C-2, C-5 | H-5, H-7 |
| H-4 | H-3 | C-4 | C-2, C-5, C-6 | H-8 |
| H-7 | H-8 | C-7 | C-5, C-6, C-9 | H-3, H-9 |
| H-9 | H-10 | C-9 | C-7, C-8, C-11 | H-7 |
Quantitative NMR for Structural Confirmation
Quantitative NMR (qNMR) is a technique that allows for the determination of the absolute concentration or purity of a substance without the need for an identical standard. While primarily a quantitative method, it can also serve as a tool for structural confirmation by ensuring the proton counts observed in the ¹H NMR spectrum are consistent with the proposed molecular formula. nih.gov For a pure sample of this compound, qNMR would verify the number of protons associated with each signal, adding another layer of confidence to the structural assignment.
Computer-Assisted Structure Elucidation (CASE) for Complex Cases
In cases of complex molecules or ambiguous NMR data, Computer-Assisted Structure Elucidation (CASE) programs can be employed. nih.govrsc.orgrsc.org These software tools utilize algorithms to generate all possible chemical structures consistent with the input spectroscopic data (¹H and ¹³C NMR, 2D NMR correlations, and molecular formula). The generated structures are then ranked based on how well they fit the experimental data, aiding the chemist in identifying the correct structure. While there is no specific report on the use of CASE for this compound, it remains a valuable tool for resolving structural uncertainties in natural product chemistry.
NMR Analysis Methods for Relative Stereochemistry Determination
The determination of the relative stereochemistry of the tricyclic core of cephalosporolides has been a significant challenge, with initial assignments for some members of the family being later revised. beilstein-journals.org A developed NMR analysis method, which can be applied to this class of compounds, helps in reliably discriminating between the possible diastereomers. beilstein-journals.org This method often relies on a careful analysis of proton and/or carbon NMR data, including coupling constants and chemical shifts, without sole reliance on sophisticated 2D NMR spectral analysis which can sometimes be ambiguous. beilstein-journals.org
High-Resolution Mass Spectrometry (HRMS and MS/MS) for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, HRMS analysis would provide the exact mass, from which the elemental composition (the number of carbon, hydrogen, and oxygen atoms) can be calculated with high accuracy.
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is often characteristic of the molecule's structure and can be used to confirm the presence of specific functional groups and substructures.
The table below shows hypothetical HRMS data for this compound.
| Ion | Calculated m/z | Measured m/z | Molecular Formula |
| [M+H]⁺ | 299.1545 | 299.1542 | C₁₆H₂₃O₅ |
| [M+Na]⁺ | 321.1365 | 321.1361 | C₁₆H₂₂NaO₅ |
X-ray Crystallography for Definitive Absolute Configuration (if applicable)
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netnih.gov This technique requires the compound to be in a crystalline form. If a suitable crystal of this compound could be obtained, X-ray diffraction analysis would provide the precise spatial coordinates of every atom in the molecule, definitively establishing its connectivity and absolute configuration. While the synthesis of this compound has been reported, there is no publicly available information confirming that its structure has been determined by X-ray crystallography. In the absence of crystallographic data, the absolute stereochemistry is often determined through enantioselective synthesis starting from a chiral precursor of known configuration.
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Stereochemistry
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive methods used to determine the absolute configuration (AC) of stereogenic centers. mdpi.com
For a molecule like this compound, which contains multiple chiral centers and chromophores (such as the lactone carbonyl group), ECD is particularly valuable. The process involves measuring the experimental ECD spectrum of the natural product and comparing it with theoretical spectra calculated for all possible stereoisomers. mdpi.com The absolute configuration is assigned based on which calculated spectrum shows the best agreement with the experimental one. mdpi.com
The sign of the Cotton Effect (CE) in the ECD spectrum, which corresponds to the n → π* electronic transition of the lactone chromophore, is highly sensitive to the spatial arrangement of atoms around it. rsc.org For bridged-ring lactones, empirical rules can sometimes predict the stereochemistry based on the sign of the CE at specific wavelengths. rsc.org However, for complex structures, a computational approach is more reliable.
Table 1: Hypothetical ECD Data Interpretation for this compound Isomers
| Stereoisomer Candidate | Predicted Key Cotton Effect (n → π*) | Wavelength (nm) | Interpretation |
| Isomer A (e.g., 3R, 6S, 9R) | Positive | ~220 | The spatial arrangement of substituents around the lactone chromophore results in a positive CE. |
| Isomer B (e.g., 3S, 6R, 9S) | Negative | ~220 | As the enantiomer of Isomer A, it would exhibit a mirror-image ECD spectrum with a negative CE. |
| Experimental Sample | Positive | ~222 | The experimental spectrum matches the predicted spectrum for Isomer A, suggesting this absolute configuration. |
Note: This table is illustrative. Actual analysis requires comparing the full experimental spectrum with computationally generated spectra for all possible diastereomers.
Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com These two techniques are complementary; FT-IR measures the absorption of infrared light, while Raman measures the scattering of light from a laser source. mdpi.com
In the structural analysis of this compound, FT-IR and Raman spectra would serve to confirm the presence of key structural motifs identified by other methods like NMR and mass spectrometry. The spectra would be expected to show characteristic bands corresponding to the lactone carbonyl group, hydroxyl groups, and various C-H and C-O bonds within the spiroketal structure. nih.govlibretexts.org The exact position, intensity, and shape of these bands can also provide subtle clues about the molecular environment, such as hydrogen bonding involving the hydroxyl groups. libretexts.org
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3500–3200 (Broad) | 3500–3200 (Weak) | Strong (IR) |
| C-H (sp³) | Stretching | 3000–2850 | 3000–2850 | Strong |
| C=O (γ-Lactone) | Stretching | ~1775 | ~1775 | Strong (IR) |
| C-O (Spiroketal/Alcohol) | Stretching | 1200–1050 | 1200–1050 (Weak) | Strong (IR) |
| C-H | Bending | 1470–1350 | 1470–1350 | Medium |
Source: Based on general data for organic functional groups. libretexts.orglibretexts.org
Computational Chemistry Approaches for Conformation and Stereochemical Assignment
Computational chemistry is a critical tool that bridges experimental data with theoretical models to solve complex structural problems. compchemhighlights.org For flexible molecules or those with multiple possible stereoisomers like the cephalosporolides, computational methods are essential for assigning the correct structure. compchemhighlights.orgnih.gov
The typical workflow for this compound would involve several steps:
Conformational Search: For each possible stereoisomer, a thorough search for all low-energy conformations is performed using molecular mechanics or semi-empirical methods. mdpi.com
Geometry Optimization: The identified low-energy conformers are then re-optimized at a higher level of theory, typically using Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*). nih.gov This step provides accurate three-dimensional structures and their relative energies.
Property Calculation: For the optimized conformers of each isomer, spectroscopic properties are calculated. This includes theoretical ECD spectra (using Time-Dependent DFT or TD-DFT) and, in many cases, ¹³C and ¹H NMR chemical shifts. compchemhighlights.orgnih.gov
Comparison and Assignment: The calculated properties are Boltzmann-averaged according to the relative energies of the conformers. This final theoretical data is then compared with the experimental ECD and NMR data. The stereoisomer whose calculated data provides the best match to the experimental results is assigned as the correct structure of the natural product. mdpi.comcompchemhighlights.org This comparative approach has been successfully used to revise the structures of other members of the cephalosporolide family, such as Cephalosporolide J. compchemhighlights.orgnih.gov
Table 3: Workflow for Computational Stereochemical Assignment of this compound
| Step | Method | Purpose | Outcome |
| 1. Propose Isomers | Stereochemical Analysis | Generate all possible diastereomers of the this compound structure. | A set of candidate structures (e.g., Isomer A, Isomer B, etc.). |
| 2. Conformational Analysis | Molecular Mechanics (e.g., MMFF) | Find all stable 3D shapes (conformers) for each candidate isomer. | A collection of low-energy conformers for each isomer. |
| 3. Geometry Optimization | Density Functional Theory (DFT) | Calculate precise geometries and relative stabilities of each conformer. | Optimized 3D structures and their Boltzmann populations. |
| 4. Spectra Calculation | Time-Dependent DFT (TD-DFT) | Predict the ECD spectrum for each candidate isomer based on its conformers. | A set of theoretical ECD spectra. |
| 5. Final Assignment | Data Comparison | Compare the theoretical ECD spectra against the experimental spectrum. | Unambiguous assignment of the absolute configuration of this compound. |
Elucidation of the Cephalosporolide G Biosynthetic Pathway
Precursor Incorporation Studies and Isotopic Labeling Experiments
Precursor incorporation studies and isotopic labeling experiments are fundamental techniques used to trace the origin of the atoms within a natural product and to identify the intermediates in its biosynthetic pathway. By feeding isotopically labeled potential precursor molecules to the producing organism, researchers can determine if these molecules are incorporated into the final product and identify which atoms of the precursor correspond to specific atoms in the natural product. sigmaaldrich.comsymeres.comkit.edunih.govnih.gov
In the context of Cephalosporolide G biosynthesis, such studies would involve synthesizing potential precursor molecules with stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). sigmaaldrich.comsymeres.comkit.edunih.govnih.gov These labeled compounds would then be introduced into the culture medium of the organism known to produce this compound. Analysis of the resulting labeled this compound, typically by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), would reveal the positions of the incorporated isotopes. sigmaaldrich.comsymeres.comnih.govnih.gov This positional information provides crucial insights into how the precursor molecules are assembled to form the carbon skeleton and incorporate other atoms of this compound.
For instance, if this compound is hypothesized to be derived from a polyketide pathway, feeding experiments with ¹³C-labeled acetate (B1210297) or malonyl-CoA precursors would be performed. The pattern of ¹³C incorporation into the this compound molecule would then indicate the number and arrangement of these building blocks used by the polyketide synthase machinery. Similarly, if amino acids are suspected precursors, labeling with ¹⁵N or ¹³C-labeled amino acids could reveal their incorporation.
While specific detailed research findings on precursor incorporation and isotopic labeling solely for this compound were not extensively found in the provided search results, these techniques are standard for elucidating the biosynthesis of complex natural products like polyketides and lactones plos.orgwikipedia.orgfrontiersin.org, to which this compound belongs structurally. One search result mentions Cephalosporolide B as a potential biomimetic synthetic precursor for various cephalosporolides, including G, suggesting a possible link in a biosynthetic context that could be investigated with labeling studies researchgate.net.
Identification and Characterization of Key Biosynthetic Enzymes
The biosynthesis of complex natural products like this compound is catalyzed by a series of specialized enzymes. Identifying and characterizing these enzymes is essential for understanding the biochemical transformations that occur during the pathway.
Post-PKS Modifying Enzymes (e.g., Oxidoreductases, Hydrolases, Transferases)
Following the synthesis of the polyketide backbone by a PKS, further enzymatic modifications are often required to yield the final natural product. These tailoring reactions are catalyzed by a variety of enzymes, including oxidoreductases, hydrolases, and transferases. frontiersin.orgnih.govnih.govfrontiersin.orgmdpi.com
Oxidoreductases: These enzymes catalyze oxidation and reduction reactions, which can introduce hydroxyl groups, carbonyl groups, or double bonds, or modify existing functional groups. frontiersin.orgfrontiersin.orgmdpi.com For example, oxidoreductases are involved in the biosynthesis of other related compounds like cephalosporins nih.govnih.gov.
Hydrolases: Hydrolases catalyze the cleavage of chemical bonds by the addition of water. In natural product biosynthesis, they can be involved in releasing the polyketide chain from the PKS or modifying ester or amide bonds.
Transferases: Transferases catalyze the transfer of a functional group from one molecule to another. This can include glycosyltransferases (adding sugar moieties), methyltransferases (adding methyl groups), or acyltransferases (transferring acyl groups).
Identifying the genes encoding these modifying enzymes within the biosynthetic gene cluster (see Section 4.3) and characterizing their biochemical activity through in vitro enzyme assays would help to delineate the steps involved in converting the initial polyketide product into the final this compound structure. jmicrobiol.or.krmdpi.com
Genetic Loci and Gene Cluster Analysis
Genes encoding enzymes involved in the biosynthesis of a particular secondary metabolite are often physically clustered together in the genome, forming a biosynthetic gene cluster (BGC). secondarymetabolites.orgjmicrobiol.or.krwur.nlresearchgate.netnih.govresearchgate.netjmicrobiol.or.krfrontiersin.orgmdpi.comsemanticscholar.orgnih.gov Identifying and analyzing the BGC for this compound is a crucial step in understanding its biosynthesis.
Genome Mining for Related Biosynthetic Gene Clusters
Genome mining is an in silico approach that utilizes bioinformatics tools to scan genomic sequences for potential BGCs. jmicrobiol.or.krwur.nlnih.govresearchgate.netjmicrobiol.or.krfrontiersin.org This is often done by searching for genes encoding key enzymes known to be involved in the biosynthesis of similar classes of compounds, such as PKSs, NRPSs (non-ribosomal peptide synthetases), or tailoring enzymes. jmicrobiol.or.krwur.nlnih.govresearchgate.netjmicrobiol.or.krfrontiersin.org
By applying genome mining techniques to the genome of the Cephalosporosporium species (or other organism) that produces this compound, researchers can identify candidate gene clusters that may be responsible for its biosynthesis. jmicrobiol.or.krjmicrobiol.or.krfrontiersin.org Tools like antiSMASH are commonly used for this purpose, predicting the type of biosynthetic pathway and identifying the potential functions of the genes within the cluster. jmicrobiol.or.kr Comparing these identified clusters to known BGCs for related compounds can provide clues about the biosynthetic logic and potential intermediates. wur.nlnih.govresearchgate.netfrontiersin.org
Functional Characterization of Biosynthetic Genes
Once a candidate BGC for this compound biosynthesis is identified, the next step is to functionally characterize the genes within the cluster to confirm their involvement in the pathway and determine their specific roles. jmicrobiol.or.krmdpi.comnih.govresearchgate.netjmicrobiol.or.krsemanticscholar.org
Common approaches for functional characterization include:
Gene Knockout or Disruption: Creating mutant strains where specific genes within the BGC are deleted or inactivated. jmicrobiol.or.krmdpi.comsemanticscholar.org Analysis of the metabolites produced by these mutant strains can reveal which compounds accumulate or disappear, thereby indicating the function of the disrupted gene in the pathway. mdpi.comsemanticscholar.org
Gene Overexpression: Increasing the expression level of a specific gene to see if it leads to increased production of the target compound or accumulation of intermediates. mdpi.com
Heterologous Expression: Cloning the entire BGC or individual genes into a heterologous host organism that does not naturally produce this compound. jmicrobiol.or.krmdpi.comjmicrobiol.or.kr If the heterologous host produces this compound or pathway intermediates, it confirms that the cloned genes are involved in the biosynthesis. jmicrobiol.or.krmdpi.comjmicrobiol.or.kr
In Vitro Enzyme Assays: Expressing and purifying individual enzymes encoded by the BGC and testing their catalytic activity with proposed substrates in vitro. mdpi.com
Through these functional characterization studies, the specific roles of the PKS modules, tailoring enzymes, and any regulatory proteins within the this compound BGC can be elucidated, providing a comprehensive understanding of the biosynthetic pathway. jmicrobiol.or.krmdpi.comnih.govresearchgate.netjmicrobiol.or.krsemanticscholar.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 11824511 |
| Cephalosporolide E | 11824509 |
| Cephalosporolide F | 11824510 |
| Cephalosporolide H | 11824512 |
| Cephalosporolide I | 11824513 |
| Penisporolide A | 441361 |
| Penisporolide B | 11903024 |
| Malonyl-CoA | 5789 |
| Methylmalonyl-CoA | 643785 |
| Acetate | 174 |
| Cephalosporolide B | 11824506 |
| Isopenicillin N | 57439977 |
| Deacetoxycephalosporin C | 6436247 |
Data Table Example (Illustrative - Specific data for this compound biosynthesis from searches was limited)
While specific quantitative data tables directly detailing precursor incorporation percentages or enzyme kinetic parameters specifically for this compound biosynthesis were not found in the provided search snippets, the following table illustrates the type of data that would be generated and presented in this section based on typical biosynthetic studies.
| Putative Precursor | Isotopic Label | Incorporation Level (%) | Position of Label in this compound |
| Acetate | [1-¹³C] | High | C-2, C-4, C-6, C-8, C-10 |
| Acetate | [2-¹³C] | High | C-1, C-3, C-5, C-7, C-9 |
| Malonyl-CoA | [1,3-¹³C₂] | High | C-2/C-3, C-4/C-5, C-6/C-7, C-8/C-9 |
| Valine | [U-¹³C, ¹⁵N] | Low | Not significantly incorporated |
Note: This table is purely illustrative and based on common findings in polyketide biosynthesis. Actual data for this compound would require specific experimental results.
Proposed Biosynthetic Intermediates and Reaction Mechanisms
The biosynthesis of this compound, like other related natural products, is believed to involve a series of enzymatic transformations starting from simpler precursors. While the complete biosynthetic pathway to this compound is not fully elucidated, studies on related compounds and biomimetic syntheses suggest key intermediates and reaction mechanisms.
One proposed biosynthetic intermediate for this compound is Cephalosporolide B (Ces-B). nih.govacs.org Research indicates that Ces-B may serve as a versatile precursor in the biosynthesis of several cephalosporolides, including this compound. nih.govacs.org The conversion of Ces-B to this compound is hypothesized to occur via a diastereoselective oxa-Michael addition. nih.govacs.org This reaction mechanism involves the nucleophilic attack of a hydroxyl group onto an activated double bond, leading to the formation of a new carbon-oxygen bond and the construction of the lactone ring system.
Another key aspect of the proposed biosynthesis involves oxidative processes and cyclization reactions. The biosynthesis of related natural products often involves the oxidative cleavage of bonds and subsequent cyclization to form the characteristic ring structures. While specific enzymatic steps for this compound are still under investigation, enzymes such as monooxygenases and cyclases are likely involved in catalyzing these transformations. mdpi.commdpi.com For instance, cytochrome P450 monooxygenases are known to catalyze oxidation reactions in the biosynthesis of various natural products, including the formation of cyclic systems. mdpi.com
Proposed biosynthetic pathways for related compounds, such as other decanolides and spiroketals, have also informed the understanding of this compound biosynthesis. These pathways often involve the assembly of polyketide chains, followed by modifications such as cyclization, oxidation, and reduction steps.
Biomimetic Synthetic Strategies Inspired by Proposed Biosynthesis
Biomimetic synthesis aims to replicate natural biosynthetic pathways in a laboratory setting, often providing support for proposed mechanisms and offering efficient routes to complex molecules. The proposed biosynthesis of this compound, particularly the hypothesized role of cephalosporolide B as a precursor, has inspired several biomimetic synthetic strategies. nih.govacs.org
One successful biomimetic approach involves using cephalosporolide B as a starting material for the synthesis of this compound. nih.govacs.org This strategy leverages the proposed biosynthetic link between the two compounds. The conversion is achieved through chemical reactions designed to mimic the enzymatic transformation, such as the diastereoselective oxa-Michael addition. nih.govacs.org This biomimetic route provides chemical evidence supporting the hypothesis that Ces-B is a biosynthetic precursor to this compound. nih.govacs.org
Another biomimetic strategy draws inspiration from the proposed oxidative ring expansion and ring contraction rearrangement processes observed or hypothesized in the biosynthesis of related decanolides and spiroacetals. researchgate.netnih.gov While these strategies have been more extensively applied to the synthesis of other cephalosporolides like E and F, the underlying principles of mimicking enzymatic cyclization and rearrangement reactions are relevant to the broader class of cephalosporolide natural products, including G. researchgate.netnih.gov For example, oxidative ring expansion of bicyclic β-hydroxy tetrahydropyrans has been explored as a key transformation in biomimetic routes to decanolides. researchgate.netnih.gov
Gold-catalyzed cyclization reactions have also been explored in the context of synthesizing spiroketal structures found in some cephalosporolides, demonstrating the utility of transition metal catalysis in mimicking proposed enzymatic steps involving cyclization. beilstein-journals.orgcsic.esmdpi.com These synthetic efforts, while not always directly targeting this compound, contribute to the understanding of how complex cyclic systems found in cephalosporolides can be constructed through biomimetic approaches.
The development of protecting-group-free synthesis strategies for related cephalosporolides also reflects a biomimetic principle, aiming for more efficient and atom-economical routes that resemble the streamlined processes in nature. researchgate.netresearchgate.net
Strategies for the Chemical Synthesis of Cephalosporolide G and Analogues
Total Synthesis Approaches and Retrosynthetic Analysis
Total synthesis efforts for Cephalosporolide G have explored various routes, with a notable approach being the biomimetic synthesis starting from Cephalosporolide B. acs.orgacs.orgacs.orgresearchgate.net This strategy is inspired by the hypothesized biosynthetic pathway of cephalosporolides in nature. acs.orgacs.org
One practical synthesis of this compound was developed utilizing the oxidative dearomatization of rhododendrol (B1680608) and oxidative cleavage-ring expansion chemistry. oup.comresearchgate.net This route involved starting with (R)-rhododendrol and subjecting it to oxidative dearomatization using singlet oxygen generated from oxone. oup.comresearchgate.net This process led to the formation of a hydroperoxide intermediate. oup.com Subsequent steps involved intramolecular oxa-Michael addition and stereoselective epoxidation, followed by hydride reduction to yield a bicyclic compound. oup.com
Another biomimetic approach leveraged Cephalosporolide B as a versatile synthetic precursor. acs.orgacs.orgacs.org This synthesis involved a diastereoselective oxa-Michael addition to convert Cephalosporolide B into this compound. acs.orgacs.orgacs.org This finding provided chemical evidence supporting the hypothesis that Cephalosporolide B might be a true biosynthetic precursor of other cephalosporolides. acs.orgacs.org
Convergent and Linear Synthesis Strategies
Both convergent and linear synthesis strategies have been employed in the synthesis of cephalosporolides, including approaches relevant to this compound. The biomimetic synthesis from Cephalosporolide B exemplifies a convergent approach, where a more complex intermediate is synthesized and then transformed into the target molecule. acs.orgacs.orgacs.org
In contrast, linear syntheses build the molecule step-by-step from simpler precursors. While specific details on purely linear total synthesis of this compound were less prominent in the provided results compared to biomimetic routes, linear strategies have been applied to the synthesis of other cephalosporolides. core.ac.ukchim.it For instance, a linear route was adopted for the synthesis of cephalosporolide D. core.ac.uk
Convergent approaches often offer advantages in terms of efficiency and the ability to introduce complexity later in the synthesis, which can be beneficial for complex macrocyclic structures like this compound.
Stereoselective and Enantioselective Methodologies
Stereoselective and enantioselective methodologies are critical in the synthesis of natural products like this compound due to their defined stereochemistry. Asymmetric dihydroxylation, a powerful tool for introducing hydroxyl groups with control over stereochemistry, has been utilized in the synthesis of related cephalosporolides and spiroketal core structures. chim.itresearchgate.netchemistryviews.orgresearchgate.netthieme-connect.com While not explicitly detailed for every step of this compound synthesis in the snippets, stereocontrol is inherent in the reported routes, particularly in the biomimetic conversion from Cephalosporolide B which involves a diastereoselective oxa-Michael addition. acs.orgacs.orgacs.org
Enantioselective synthesis of the ten-membered lactone this compound and its C-3 epimer has been achieved through a concise and highly stereoselective sequence. researchgate.netoup.comresearchgate.netnih.gov This highlights the importance of controlling the absolute stereochemistry during the synthesis. Catalytic reactions also play a significant role in achieving the desired stereochemical outcomes in the synthesis of complex molecules. chim.itresearchgate.net
Key Synthetic Transformations
Several key synthetic transformations are central to the reported syntheses of this compound and related compounds.
Oxa-Michael Addition: This reaction is a crucial step in the biomimetic synthesis of this compound from Cephalosporolide B, proceeding via a diastereoselective intermolecular oxa-Michael addition. acs.orgacs.orgacs.org It is also involved in the synthesis route starting from rhododendrol, where an intramolecular oxa-Michael addition occurs. oup.com
Oxidative Dearomatization: The synthesis of this compound and its C-3 epimer from rhododendrol involves the oxidative dearomatization of the aromatic precursor. researchgate.netoup.comresearchgate.net This transformation converts an aromatic ring into a cyclohexadienone system, introducing oxygen functionalities and creating new opportunities for further functionalization and cyclization.
Ring-Closing Metathesis (RCM): Although not the primary macrocyclization strategy explicitly mentioned for this compound in the provided snippets, RCM is a widely used method for forming macrocyclic rings and has been applied in the synthesis of other cephalosporolides, such as Cephalosporolide B. oup.com
Cycloisomerization: This transformation has been employed in the synthesis of spiroketal-containing cephalosporolides like Cephalosporolides E and F, particularly gold-catalyzed alkynol cycloisomerization to construct the central spiroketal core. chim.itresearchgate.netresearchgate.netacs.org While this compound is a macrolactone, advancements in cycloisomerization for related structures can inform future synthetic strategies.
Formal Synthesis of this compound (if applicable)
Based on the provided search results, there is no explicit mention of a formal synthesis of this compound. The literature primarily describes total synthesis efforts and the synthesis of analogues or related compounds.
Synthesis of Structurally Simplified Analogues and Core Scaffolds
The synthesis of structurally simplified analogues and core scaffolds is often pursued to validate synthetic strategies or to explore the structure-activity relationships of natural products. In the context of this compound, the synthesis of its C-3 epimer has been reported, often alongside the synthesis of this compound itself, utilizing similar methodologies like oxidative dearomatization and oxa-Michael addition. researchgate.netoup.comresearchgate.netnih.govwordpress.com
Another analogue, 4-OMe-Cephalosporolide G, has also been synthesized, notably from Cephalosporolide B via a diastereoselective oxa-Michael addition, similar to the synthesis of this compound. acs.orgacs.orgacs.orgresearchgate.netchim.itmolaid.com
The synthesis of spiroketal core structures, relevant to other cephalosporolide family members like Cephalosporolides H and I, has also been explored, often employing key steps such as asymmetric dihydroxylation and oxidative radical cyclization to form the spiroketal ring system. chim.itresearchgate.net These studies on related scaffolds contribute to the broader understanding of synthetic approaches within the cephalosporolide family.
Methodological Advancements in Macrocycle Synthesis Relevant to this compound
This compound is a ten-membered lactone, placing it within the class of macrocyclic compounds. The synthesis of macrocycles presents unique challenges, particularly in achieving efficient ring closure and controlling stereochemistry. mdpi.commdpi.comnih.gov Methodological advancements in macrocycle synthesis are therefore highly relevant to the synthesis of this compound.
Commonly used synthetic methodologies for macrocyclization include macrolactonization, macrolactamization, transition metal-catalyzed coupling reactions, ring-closing metathesis (RCM), and click chemistry. mdpi.commdpi.comnih.gov While the biomimetic synthesis of this compound from Cephalosporolide B relies on oxa-Michael addition for ring formation, other routes or potential future strategies could employ these general macrocyclization techniques.
Macrolactonization, the formation of a large lactone ring, is a frequently used strategy in the total synthesis of macrocyclic natural products. mdpi.comnih.gov RCM has also proven to be a powerful tool for constructing macrocyclic rings of various sizes. mdpi.commdpi.comresearchgate.net Advancements in catalyst design and reaction conditions have improved the efficiency and scope of RCM for macrocyclization. mdpi.com
Furthermore, biomimetic assembly strategies have emerged as significant advancements in the synthesis of macrocyclic molecules, mimicking natural biosynthetic processes. mdpi.com The synthesis of this compound from Cephalosporolide B is a prime example of a successful biomimetic approach in this family of natural products. acs.orgacs.orgacs.orgresearchgate.net These advancements in general macrocycle synthesis methodologies provide a broader toolkit for tackling the synthesis of complex macrocyclic structures like this compound and its analogues.
Challenges and Innovations in Complex Polyketide Total Synthesis
This compound, a ten-membered macrolactone, belongs to the family of cephalosporolides, a group of marine-derived polyketides that have attracted significant attention from the synthetic community due to their intriguing structures and potential biological activities. libretexts.orgnih.gov The total synthesis of complex polyketides like this compound presents substantial challenges, primarily related to the precise control of stereochemistry, the formation of medium-sized rings, and the efficient assembly of multiple functionalized building blocks.
The synthesis of complex polyketide natural products often involves navigating intricate synthetic routes that require high levels of chemo-, regio-, and stereoselectivity. The presence of multiple chiral centers, as is typical in polyketides, necessitates sophisticated strategies to ensure the correct relative and absolute configurations are established during bond formation. For medium-sized lactones like this compound, the macrocyclization step itself can be challenging, often suffering from unfavorable entropy and competing side reactions.
Innovations in synthetic methodology have been crucial in overcoming these hurdles in the total synthesis of cephalosporolides, including this compound. A notable innovation has been the exploration of biomimetic synthetic strategies, inspired by the hypothesized biosynthetic pathways of these natural products. nih.gov One such approach has utilized Cephalosporolide B, another ten-membered lactone from the same family, as a versatile synthetic precursor. libretexts.orgnih.gov
The use of Cephalosporolide B as a starting material has enabled the biomimetic synthesis of this compound and other analogues through key transformations. libretexts.orgnih.gov This strategy has involved challenging reactions such as diastereoselective oxa-Michael additions and novel biomimetic ring-contraction rearrangements. libretexts.orgnih.gov These reactions mimic proposed enzymatic transformations in nature and offer efficient routes to the target molecules, although achieving high diastereoselectivity in these steps can still be demanding. libretexts.orgnih.gov
Beyond biomimetic routes, other synthetic strategies have been developed, employing methods like oxidative dearomatization and oxidative cleavage-ring expansion chemistry to construct the core structure of cephalosporolides. Stereoselective syntheses, including the use of specific catalysts and controlled reaction conditions, have been paramount in establishing the correct stereochemistry of the multiple hydroxyl and methyl groups present in this compound. For instance, the exploration of oxidation conditions and the use of reagents like PCC have been reported in the synthesis of cephalosporolide epimers. The development of gold-catalyzed cycloisomerization reactions has also shown promise in the synthesis of spiroketal-containing cephalosporolides, highlighting the ongoing search for efficient and selective catalytic methods in this field.
The research into the synthesis of this compound and its analogues not only provides access to these complex molecules for further study but also drives the development of new synthetic methodologies applicable to other complex polyketides. The challenges inherent in their synthesis necessitate continuous innovation in stereocontrol, macrocyclization techniques, and the design of efficient reaction sequences.
| Synthetic Strategy / Key Step | Precursor(s) Used | Key Transformation(s) | Associated Challenges | Innovation/Approach Highlighted |
| Biomimetic Synthesis of this compound | Cephalosporolide B | Diastereoselective oxa-Michael addition | Achieving high diastereoselectivity. libretexts.orgnih.gov | Utilizing a natural product as a precursor. libretexts.orgnih.gov |
| Biomimetic Synthesis of Cephalosporolides E/F from Lactones | Cephalosporolides B, C, G | Ring-contraction rearrangement | Mimicking enzymatic processes; complex rearrangements. nih.gov | Novel biomimetic rearrangement strategy. nih.gov |
| Synthesis via Oxidative Dearomatization | Rhododendrol derivative | Oxidative dearomatization, oxidative cleavage-ring expansion | Controlling regioselectivity and stereochemistry. | Cascade reactions for structural assembly. |
| Spiroketal Synthesis (for analogues) | Alkyne triol | Gold-catalyzed cycloisomerization | Regiochemical control, minimizing by-products. | Application of gold catalysis. |
Structure Activity Relationship Sar Studies of Cephalosporolide G Derivatives: Molecular and Biochemical Insights
Design and Synthesis of Cephalosporolide G Structural Variants
The foundation of any SAR study lies in the ability to generate structural analogs of a lead compound. The synthesis of this compound and its derivatives has been a key focus of chemical research, providing the necessary material for future biological evaluation.
A significant breakthrough was the concise enantioselective synthesis of both this compound and its C-3 epimer. oup.com This strategy provides a crucial platform for creating variants with modified stereochemistry to probe biological interactions. The synthesis begins with the oxidative dearomatization of (R)-rhododendrol. This key step utilizes singlet oxygen to create a hydroperoxide intermediate. oup.com Subsequent chemical transformations, including an oxidative bond cleavage and ring-expansion reaction, are employed to construct the core ten-membered lactone ring structure. oup.com
The synthetic pathway allows for strategic modifications. For instance, by altering the reduction conditions of the peroxidic intermediate, researchers can direct the synthesis toward either this compound or its epimer, 3-epi-Cephalosporolide G. oup.com This control over stereocenters is fundamental for SAR studies, as the three-dimensional arrangement of functional groups often dictates biological activity.
Table 1: Key Synthetic Steps for this compound and its C-3 Epimer
| Step | Precursor | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Oxidative Dearomatization | (R)-rhododendrol | Singlet oxygen (generated from oxone) | Hydroperoxide intermediate | oup.com |
| Oxidative Cleavage & Ring Expansion | TBS-protected hydroperoxide | PCC, NaOAc | Ten-membered lactone core | oup.com |
| Synthesis of 3-epi-Ces G | Ten-membered lactone core | TBS deprotection, regioselective reduction | 3-epi-Cephalosporolide G | oup.com |
| Synthesis of Ces G | Peroxidic intermediate | One-pot reduction and cyclization | this compound | oup.com |
This synthetic framework not only confirmed the structure of the natural product but also opened the door for the design and synthesis of a library of structural variants to explore the chemical space around this compound.
Enzyme Inhibition Kinetics and Mechanism-Based Studies
Currently, there are no published studies detailing the enzyme inhibition kinetics or mechanism-based studies for this compound. While macrolides as a class exhibit a wide range of biological activities, including enzyme inhibition, the specific inhibitory potential of this compound has not yet been investigated or reported. researchgate.net Future research would first need to identify an enzymatic process affected by the compound before kinetic studies could be undertaken to determine the mode of inhibition (e.g., competitive, non-competitive) and associated kinetic parameters such as Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration).
Ligand Binding Studies (e.g., ITC, SPR) with Isolated Biomolecules
Direct investigation of the binding affinity and thermodynamics of this compound with isolated biomolecules has not been reported. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), which are instrumental in characterizing ligand-target interactions by measuring binding constants (Kₐ, Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), have not been applied to this compound in published literature. Such studies are dependent on the prior identification of a specific biological target.
Molecular Docking and Computational Modeling of Ligand-Target Interactions
While molecular docking studies of this compound with specific protein targets are absent due to the lack of an identified target, computational modeling has played a critical role in its structural elucidation. oup.com Following the chemical synthesis of this compound and its stereoisomers, quantum chemical calculations were employed to predict their Nuclear Magnetic Resonance (NMR) spectra. oup.com
These theoretical spectra were then compared with the experimental NMR data obtained from the natural product. This comparison is crucial for unequivocally confirming that the synthesized molecule has the correct structure and stereochemistry. Discrepancies between calculated and experimental data can indicate structural or stereochemical errors in the proposed structure of the natural product or the synthetic compound. In the case of this compound, these computational methods were instrumental in validating the synthetic route and confirming the absolute configuration of the molecule.
Cellular Pathway Modulation in Model Systems (e.g., specific cell lines, but not human clinical data)
There is a notable absence of published research on the effects of this compound on cellular pathways in any model systems, including specific cell lines. Reports on the biological activities of the broader cephalosporolide family indicate that they have not been extensively evaluated. researchgate.net Therefore, the impact of this compound on cellular processes such as proliferation, apoptosis, signaling cascades, or gene expression remains uncharacterized. Initial broad-spectrum screening against a panel of diverse cell lines would be a necessary first step to identify any cellular effects and guide future mechanistic studies.
Advanced Analytical and Spectroscopic Methodologies Applied to Cephalosporolide G Research
Development of Sensitive and Selective Detection Methods (e.g., LC-MS/MS)
The development of sensitive and selective detection methods is crucial for the study of cephalosporolide G, particularly when present in complex matrices such as fermentation broths or biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred technique for the detection and quantification of various compounds due to its high selectivity and sensitivity. nih.gov LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the isolation and identification of target analytes within complex mixtures. ijprajournal.comsaspublishers.com This hyphenated technique provides structural information through the fragmentation of ions, which can be compared to spectral libraries for identification. iosrjournals.orgnih.gov
The application of LC-MS/MS for detecting natural products like this compound involves optimizing parameters such as chromatographic separation conditions (stationary phase, mobile phase gradient) and mass spectrometric settings (ionization mode, collision energy, precursor and product ions). The sensitivity of LC-MS/MS allows for the detection of compounds at very low concentrations, which is essential when dealing with natural products that may be produced in limited quantities by microorganisms. semanticscholar.orgrsc.org
Quantitative Analysis of this compound in Fermentation Broths and Complex Media
Quantitative analysis of this compound in fermentation broths and complex media is vital for monitoring production yields, optimizing fermentation conditions, and studying its biosynthesis. Accurate quantification requires robust analytical methods that can effectively separate this compound from the numerous other compounds present in these matrices.
HPLC is a widely used analytical technique, with over 85% of general pharmaceuticals being analyzed by HPLC. ijrpb.com The combination of HPLC with sensitive detectors like mass spectrometers (LC-MS) is particularly powerful for the quantitative analysis of natural products in complex samples. rsc.org Sample preparation procedures, such as solid phase extraction (SPE), are often employed to clean up fermentation broth samples and concentrate the analyte before LC-MS/MS analysis, improving accuracy and reducing matrix effects. nih.govsciex.com
Studies on the quantitative analysis of metabolites in fermentation broths highlight the importance of rapid and reliable methods. sciex.comqau.edu.pk For instance, methods for determining residual glucose in fermentation broth have been evaluated, emphasizing the need for effective quenching of metabolic activity and separation of cells from the broth to ensure accurate results. nih.gov While this example pertains to glucose, the principles of sample preparation and rapid analysis are transferable to the quantification of secondary metabolites like this compound.
Quantitative analysis using LC-MS/MS involves the creation of calibration curves using known concentrations of this compound. The peak areas or heights of the analyte in the samples are then compared to the calibration curve to determine its concentration. The accuracy and precision of the method are validated through parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govsemanticscholar.org
Spectroscopic Probes and Labeling Strategies for Mechanistic Studies
Spectroscopic probes and labeling strategies are valuable tools for investigating the mechanism of action, biosynthesis, and interactions of this compound at a molecular level. Spectroscopic probes are molecules designed to interact with a specific analyte or environment, producing a detectable spectroscopic signal change. rsc.orgsemanticscholar.org While the direct application of spectroscopic probes specifically for this compound is not widely documented in the provided search results, the general principles of this approach are relevant.
Spectroscopic probes can be designed with changeable π-conjugated systems that alter their spectroscopic properties upon binding or reaction with the target molecule. rsc.org This can provide insights into the binding site, conformational changes, or chemical transformations involving this compound.
Labeling strategies, such as stable-isotope labeling, combined with mass spectrometry, can be used to study the metabolic fate and reaction mechanisms of compounds. nih.gov By incorporating stable isotopes into the structure of this compound, researchers can track its transformation through biosynthetic pathways or its interaction with biological targets using MS analysis. This approach allows for the quantitative monitoring of labeled species and provides information about reaction kinetics and pathways. nih.gov
Integration of Analytical Platforms (e.g., hyphenated techniques)
The integration of analytical platforms, particularly through the use of hyphenated techniques, is fundamental to the comprehensive analysis of complex natural products like this compound. Hyphenated techniques combine the strengths of two or more analytical methods, providing enhanced separation, detection, and identification capabilities. ijprajournal.comsaspublishers.comiosrjournals.orgnih.gov
As discussed earlier, LC-MS and LC-MS/MS are prime examples of integrated analytical platforms widely used in natural product research. ijprajournal.comsaspublishers.comrsc.org LC provides the necessary separation of this compound from other components in a mixture, while MS or MS/MS provides structural information and high sensitivity detection. ijprajournal.comnih.gov
Other hyphenated techniques mentioned in the context of natural product analysis include GC-MS, LC-FTIR, and LC-NMR. iosrjournals.orgnih.gov GC-MS is suitable for volatile or semi-volatile compounds, while LC-FTIR and LC-NMR provide complementary structural information to MS. iosrjournals.orgnih.gov While specific applications of LC-FTIR or LC-NMR directly to this compound were not detailed in the search results, these integrated platforms offer powerful capabilities for the comprehensive characterization of complex molecules. The choice of hyphenated technique depends on the specific properties of the analyte and the research question being addressed.
Applications of Advanced Spectroscopic Analyses in Conformation and Dynamic Studies
Advanced spectroscopic analyses, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)-based techniques, play a crucial role in understanding the conformation and dynamic behavior of molecules like this compound.
NMR spectroscopy is a powerful tool for elucidating the structure and relative stereochemistry of natural products. oup.com Techniques such as 1D and 2D NMR (e.g., COSY, HSQC, HMBC, NOESY) provide detailed information about the connectivity of atoms and spatial relationships within the molecule. researchgate.net For this compound, NMR has been used in its structural elucidation and in confirming the structure of synthetic samples. oup.comresearchgate.net
Dynamic NMR (DNMR) can be used to study intramolecular processes such as conformational changes, provided these processes occur within a specific timescale. ut.ee While the direct application of DNMR to the conformational dynamics of this compound is not explicitly detailed, the principles of DNMR are applicable to studying the flexibility and preferred conformations of macrolactone structures. ut.ee
MS-based techniques, in conjunction with methods like stable-isotope labeling or chemical cross-linking, can also provide insights into molecular conformation and dynamics, particularly for larger biomolecules like proteins. nih.govelifesciences.org These methods can probe conformational changes and interactions by measuring changes in reactivity or distance between labeled sites. nih.govelifesciences.org While this compound is a smaller molecule, advanced MS techniques, such as ion mobility-mass spectrometry (IM-MS), could potentially provide information about its solution-phase conformation.
Computational methods, such as quantum chemical calculations, are increasingly integrated with spectroscopic data (like NMR) to aid in structural elucidation and the determination of absolute configuration, especially for conformationally flexible molecules. oup.comnih.gov This integrated approach can help overcome limitations of experimental methods alone and provide a more comprehensive understanding of molecular structure and conformation. oup.com
Future Directions and Academic Research Perspectives on Cephalosporolide G
Unexplored Biosynthetic Avenues and Enzymatic Engineering Potential
The biosynthesis of cephalosporolide G, like other cephalosporolides, is believed to involve polyketide synthase pathways. Evidence suggests that Cephalosporolide B may serve as a biosynthetic precursor to other cephalosporolides, including this compound, via processes such as diastereoselective oxa-Michael addition and ring-contraction rearrangement nih.govacs.org. However, the specific enzymatic machinery and detailed steps involved in the conversion of precursors to this compound are not fully elucidated.
Future research could focus on identifying the genes and enzymes responsible for the biosynthesis of this compound in its producing organisms, such as Cephalosporium aphidicola researchgate.net. This could involve genomic sequencing, transcriptomics, and proteomic studies to pinpoint the relevant biosynthetic gene clusters. Understanding the enzymes involved would open possibilities for enzymatic engineering. Directed evolution or rational design could be employed to modify these enzymes to improve the yield of this compound, produce novel analogs, or even facilitate the biosynthesis in heterologous hosts researchgate.netnih.govrsc.org.
Potential research directions include:
Identification and characterization of the polyketide synthase(s) and tailoring enzymes involved in this compound biosynthesis.
Investigating the substrate specificity and catalytic mechanisms of key enzymes in the pathway.
Applying genetic engineering techniques to overexpress biosynthetic genes or introduce pathway genes into suitable microbial cell factories.
Exploring enzymatic cascades for in vitro biosynthesis of this compound and its derivatives.
Novel Synthetic Methodologies for Analog Generation
The total synthesis of this compound has been achieved through various routes, often involving complex strategies to establish the stereochemistry of the macrolactone ring oup.comnih.gov. For instance, one approach utilized the oxidative dearomatization of rhododendrol (B1680608) and oxidative cleavage-ring expansion chemistry oup.com. Another synthesis involved Cephalosporolide B as a precursor nih.govacs.org. Despite these advancements, the development of more efficient, stereoselective, and scalable synthetic methodologies remains an active area for future research.
Developing novel synthetic routes could facilitate the generation of a library of this compound analogs with modifications at different positions of the macrolactone core or the hydroxyl groups. These analogs could then be used to explore structure-activity relationships (SAR) and potentially identify compounds with enhanced or altered biological properties. Future synthetic efforts could leverage modern techniques such as C-H activation, photocatalysis, flow chemistry, or green chemistry principles to achieve more sustainable and atom-economical syntheses mdpi.com.
Potential research directions include:
Designing concise and highly stereoselective total synthesis routes to this compound.
Developing modular synthetic strategies for the efficient generation of diverse this compound analogs.
Utilizing novel catalytic systems and reaction conditions for key transformations, such as macrolactonization and stereocenter installation.
Applying flow chemistry or automated synthesis platforms for scalable production of this compound and its analogs.
Identification of New Molecular Targets and Biochemical Pathways
While some biological activities might be associated with the broader class of cephalosporolides or related compounds, the specific molecular targets and biochemical pathways modulated by this compound are not extensively characterized. Identifying these targets is crucial for understanding its biological role and therapeutic potential.
Future research could employ various approaches to deorphanize this compound, including activity-based protein profiling, affinity chromatography coupled with mass spectrometry, and high-throughput screening against panels of enzymes, receptors, or cellular pathways. iscbindia.com Cellular thermal shift assays (CETSA) or differential scanning fluorimetry could also provide insights into protein binding. Understanding the specific interactions of this compound at the molecular level would provide a foundation for further biological studies and potential drug development efforts.
Potential research directions include:
Employing unbiased screening methods to identify proteins or enzymes that directly interact with this compound.
Investigating the effects of this compound on specific cellular signaling pathways using '-omics' technologies (e.g., transcriptomics, proteomics).
Determining the binding affinity and kinetics of this compound with identified molecular targets.
Exploring the impact of this compound on microbial physiology or host-microbe interactions, given its fungal origin.
Development of this compound as a Chemical Biology Tool or Probe
Natural products with well-defined mechanisms of action can serve as valuable chemical biology tools to perturb specific biological processes and study their functions in complex systems. If this compound is found to interact with a specific molecular target or pathway, it could be developed into a chemical probe.
This would involve synthesizing modified versions of this compound, such as affinity probes (e.g., biotinylated analogs) or clickable probes, that can be used to isolate and identify its binding partners in situ. Such probes would be invaluable for mapping the cellular distribution of its target, studying its mechanism of action in more detail, and identifying downstream effects.
Potential research directions include:
Designing and synthesizing chemical probes based on the this compound scaffold.
Utilizing these probes to identify and validate molecular targets in biological matrices.
Applying this compound or its probes to study specific biological processes or pathways in cellular or in vivo models.
Developing photoaffinity labels or other cleavable linkers to facilitate target identification.
Comparative Studies with Related Natural Products (e.g., other cephalosporolides, decarestrictines, aspinolides)
This compound belongs to a family of macrolactone natural products that share structural similarities with other classes, such as decarestrictines and aspinolides oup.comdatapdf.comncl.res.in. Comparative studies between this compound and these related compounds can provide insights into the structural features responsible for specific biological activities and help delineate the SAR within this class of molecules.
Comparing the biosynthesis, synthesis, and biological profiles of this compound with other cephalosporolides (e.g., B, C, D, E, F, J) nih.govacs.orgresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netmobt3ath.commindat.org, decarestrictines (e.g., D, F, G) oup.comnih.govnih.govresearchgate.net, and aspinolides (e.g., B, C) oup.comwikidata.orgcaymanchem.comresearchgate.net can reveal commonalities and differences that inform future research directions. For example, variations in ring size, hydroxylation patterns, or the presence of other functional groups could be correlated with distinct biological activities or target interactions. oup.com
Potential research directions include:
Systematic comparison of the biological activities of this compound and related macrolactones in various bioassays.
Comparative analysis of the biosynthetic pathways leading to different cephalosporolides, decarestrictines, and aspinolides to identify convergent or divergent enzymatic steps.
Synthesizing hybrid molecules or designed analogs that combine features from different classes to explore novel bioactivities.
Utilizing cheminformatics approaches to analyze structural diversity and predict potential bioactivities within this class of natural products.
An example of data that could be generated in comparative studies is presented in the hypothetical table below, illustrating potential differences in activity against a hypothetical target:
| Compound | Hypothetical Target Inhibition (IC50) |
| This compound | 15 µM |
| Cephalosporolide C | 50 µM |
| Decarestrictine D | >100 µM |
| Aspinolide B | 5 µM |
This table is illustrative and based on the concept of comparative studies, not specific published data found in the search results for this compound's activity against a defined target.
Theoretical and Computational Chemistry for Advanced Structural and Mechanistic Understanding
Theoretical and computational chemistry methods can play a significant role in understanding the structural properties, conformational preferences, and reactivity of this compound oup.combrown.educsic.escolab.wsmdpi.com. Techniques such as Density Functional Theory (DFT) can be used to calculate optimized geometries, vibrational frequencies, and spectroscopic parameters (e.g., NMR chemical shifts) to aid in structural elucidation and confirmation oup.com.
Molecular dynamics simulations can provide insights into the conformational flexibility of the ten-membered ring and how it might interact with biological environments or protein binding pockets. Furthermore, computational methods can be used to model potential reaction mechanisms involved in its biosynthesis or degradation, and to predict binding affinities to potential targets through docking and molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) calculations.
Potential research directions include:
Performing detailed conformational analyses of this compound using advanced computational methods.
Calculating spectroscopic parameters to assist in the structural characterization of new analogs or related compounds.
Simulating the interactions of this compound with model membranes or potential protein targets.
Utilizing quantum mechanical calculations to study the transition states and energy barriers of key enzymatic or synthetic reactions involving this compound.
Applying machine learning algorithms to predict the biological activity or physical properties of this compound analogs based on their chemical structures.
Q & A
Q. What are the common synthetic methods for Cephalosporolide G, and how do stereochemical challenges influence experimental design?
this compound, a spiroketal-containing natural product, is synthesized via stereocontrolled strategies to address its complex bicyclic framework. Key methods include:
- Zinc-chelation strategies to control oxygenated 5,5-spiroketal stereochemistry .
- Lithium trifluoroborate-mediated alkynylation of γ-lactones, followed by hydrogenation-triggered spirocyclization for bicyclo[3.3.0]furanolactone construction .
Experimental design must prioritize stereochemical fidelity, using NMR (e.g., NOESY) and comparison to synthetic diastereomers to validate configurations.
Q. How is structural elucidation of this compound performed, and what analytical techniques resolve ambiguities?
- NMR spectroscopy : NOESY experiments and / correlations identify spiroketal connectivity. However, synthetic analogs (e.g., cephalosporolide H isomers) reveal limitations in differentiating stereoisomers via NOESY alone .
- Comparative analysis : Match synthetic compounds’ spectroscopic data (e.g., NMR shifts, [α]) to natural isolates. Discrepancies in C2 methylene vs. quaternary carbon signals distinguish cephalosporolides E/F from H .
- X-ray crystallography (where feasible) resolves absolute configurations .
Q. What are the primary biological sources of this compound, and how are extraction protocols optimized for lab-scale isolation?
- Source : Marine-derived fungi (e.g., Cephalosporium spp.) from deep-sea sediments .
- Protocol considerations :
- Use hyphenated techniques (LC-MS, HPLC-DAD) to track target compounds during fractionation.
- Prioritize small-scale fermentations (≤1 L) with silica gel chromatography for initial purification .
Advanced Research Questions
Q. How can researchers address discrepancies between synthetic and natural this compound characterization data?
Contradictions often arise from:
- Stereochemical misassignments : Synthetic diastereomers (e.g., 1a vs. 1b in cephalosporolide H) may match natural isolates’ NMR data but differ in optical rotation .
- Sample authenticity : Lack of access to original NMR spectra or natural samples complicates validation.
Methodological solutions : - Synthesize all plausible stereoisomers and compare full datasets (NMR, HRMS, [α]).
- Use computational modeling (DFT-NMR) to predict spectra for candidate structures .
Q. What strategies resolve conflicting NOESY data in spiroketal systems like this compound?
- Dynamic effects : Conformational flexibility in spiroketals can obscure NOE correlations.
- Hybrid approaches :
- Combine NOESY with -based configuration analysis (e.g., coupling constants).
- Cross-validate with synthetic analogs (e.g., cephalosporolide E/F derivatives) of confirmed stereochemistry .
Q. How should researchers design experiments to confirm proposed biosynthetic pathways for this compound?
- Isotopic labeling : Feed -acetate or -glucose to fungal cultures and trace incorporation via NMR.
- Gene cluster analysis : Use genome mining to identify polyketide synthase (PKS) genes, then heterologously express candidate clusters in model fungi (e.g., Aspergillus nidulans) .
Methodological Frameworks
Q. Table 1: Key Frameworks for Research Design
Q. Table 2: Common Pitfalls in Structural Studies
| Pitfall | Mitigation Strategy |
|---|---|
| Overreliance on NOESY | Use complementary techniques (X-ray, DFT-NMR) |
| Incomplete synthetic data | Report full spectroscopic datasets in Supporting Information |
Guidelines for Reproducibility
- Data transparency : Include raw NMR spectra, HRMS traces, and crystallographic data in Supporting Information .
- Stereochemical reporting : Use Cahn-Ingold-Prelog descriptors and absolute configuration assignments (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
